4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid
Overview
Description
This typically includes the compound’s systematic name, common name, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves describing the molecular structure of the compound, including its atoms, bonds, and molecular geometry. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this analysis.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.Scientific Research Applications
Solubility and Partitioning Studies
- Abraham Model Correlations : Research on the solubility and partition coefficients of various compounds, including 4-nitrobenzoic acid derivatives, in 2-methoxyethanol is valuable for understanding their behavior in different solvents. This research contributes to pharmaceutical and chemical engineering fields by predicting solute transfer behaviors (Hart et al., 2015).
Chemical Synthesis and Reactions
- Synthesis of Methoxy Derivatives : Studies on the synthesis of methoxy derivatives of nitrobenzoic acids are important in the field of organic chemistry, contributing to the development of new compounds and materials (Sukhomlinov & Maksimets, 1965).
- Cyclization Reactions : Investigations into the cyclization of methoxy-nitrophenoxy alkanoic acids provide insights into new pathways for synthesizing novel organic compounds, relevant for material science and pharmaceutical applications (Kowalewska & Kwiecień, 2008).
Biological and Agricultural Applications
- Chlorosis in Plants : Research on compounds related to methoxy-nitrobenzoic acids and their impact on plant chlorosis contributes to agricultural science, enhancing our understanding of plant growth and health (Dimmock, 1967).
Analytical Chemistry Applications
- Determination of Sulfhydryl Groups : The use of nitrobenzoic acid derivatives in determining sulfhydryl groups in biological materials is significant in biochemistry and clinical diagnostics (Ellman, 1959).
Photophysical Studies
- Photochemical Decomposition : Studies on photochemical reactions of nitrobenzoic acid derivatives, including their interaction with light and other substances, contribute to the field of photophysics and material sciences (Franzke & Wokaun, 1992).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes precautions for handling, storage, and disposal.
Future Directions
This involves discussing potential future research directions or applications for the compound. It could include potential uses in medicine, industry, or technology, or suggestions for further studies to better understand the compound’s properties or reactions.
Please note that the availability of this information can vary depending on how well-studied the compound is. For less common compounds, some of this information may not be available. If you have a different compound or a more specific question about a certain aspect of a compound’s analysis, feel free to ask!
properties
IUPAC Name |
4-(cyanomethoxy)-5-methoxy-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6/c1-17-8-4-6(10(13)14)7(12(15)16)5-9(8)18-3-2-11/h4-5H,3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNDDUBWBAQDEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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